1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide
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Overview
Description
1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide is a heterocyclic compound that features a pyridine and quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide typically involves multi-step reactions. One common method includes the condensation of pyridine derivatives with quinoxaline intermediates under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine and quinoxaline moieties, such as:
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Imidazo[1,2-a]pyrimidine
Uniqueness
1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82032-85-7 |
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Molecular Formula |
C17H13N5O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
5-oxido-1-(pyridin-4-ylmethyl)pyrido[3,2-b]quinoxalin-5-ium-2-imine |
InChI |
InChI=1S/C17H13N5O/c18-16-6-5-15-17(21(16)11-12-7-9-19-10-8-12)20-13-3-1-2-4-14(13)22(15)23/h1-10,18H,11H2 |
InChI Key |
SSUUSOSARAGSNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=[N+]2[O-])C=CC(=N)N3CC4=CC=NC=C4 |
Origin of Product |
United States |
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